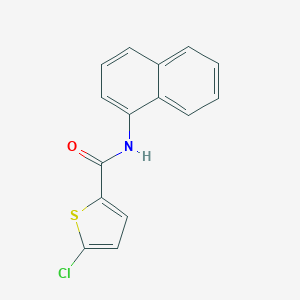

5-氯-N-萘-1-基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-(naphthalen-1-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.76 .

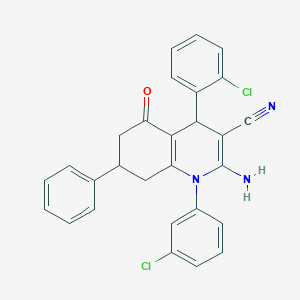

Molecular Structure Analysis

The molecular structure of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .Physical and Chemical Properties Analysis

The boiling point of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is predicted to be 384.8±27.0 °C and its density is predicted to be 1.411±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.95±0.30 .科学研究应用

抗癌应用

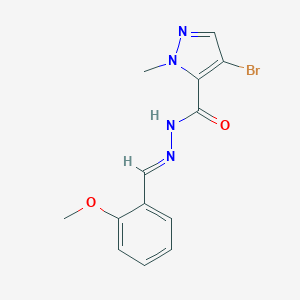

一项研究深入探讨了涉及萘的衍生物的合成、表征和抗癌评价。这些化合物在体外评估了它们对多个细胞系的抗癌活性。一种特定的化合物被确定为对乳腺癌细胞系最活跃的,展示了此类化学结构在肿瘤学中的潜在治疗应用(Salahuddin et al., 2014).

合成和结构表征

另一项研究重点关注合成和表征含有萘侧基和柔性醚键的聚酰亚胺。该研究概述了在普通有机溶剂中可溶的新型聚酰亚胺的制备方法,展示了萘衍生物在材料科学中的多功能性(Chun-Shan Wang & T. Leu, 2000).

光学和氧化还原性质

进一步的研究调查了与 5-氯-N-萘-1-基噻吩-2-甲酰胺密切相关的化合物的合成、分子结构和理论研究。该研究提供了对这类化合物的な光学和氧化还原性质的见解,突出了它们在各种科学应用中的潜力(C. S. Chidan Kumar et al., 2014).

反应性和机理见解

此外,一项关于 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成和反应性的研究为萘稠合化合物的形成和亲电取代反应提供了有价值的机理见解。这项研究展示了复杂的化学行为和开发具有特定性质的新型化合物的潜力(А. Aleksandrov & М. М. El’chaninov, 2017).

未来方向

作用机制

Target of Action

The primary target of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . This inhibition decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot . By inhibiting FXa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, the formation of fibrin, a protein that forms a meshwork for blood clots .

Pharmacokinetics

It is noted that the compound has good oral bioavailability , suggesting that it is well-absorbed from the gastrointestinal tract and can reach systemic circulation.

Result of Action

The result of the compound’s action is a reduction in the formation of blood clots . By inhibiting FXa and disrupting the blood coagulation cascade, the compound prevents the formation of thrombin and fibrin, thereby reducing the risk of thromboembolic diseases .

属性

IUPAC Name |

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBDJBVEJJMDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide](/img/structure/B445770.png)

![2-(4-bromophenyl)-N'-[(5-chloro-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B445771.png)

![2-chloro-N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B445778.png)

![2-({5-[1-(3-chloroanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B445783.png)

![N-(3-{(1Z)-1-[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B445789.png)

![2-(1-adamantyl)-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B445790.png)

![N-butyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445793.png)

![3-(3,4-dimethoxyphenyl)-N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]acrylamide](/img/structure/B445794.png)

![Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B445795.png)